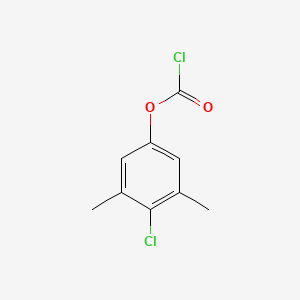

4-Chloro-3,5-dimethylphenyl chloroformate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8Cl2O2 |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) carbonochloridate |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-3-7(13-9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 |

InChI Key |

RNDBLOKPOSHYHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3,5 Dimethylphenyl Chloroformate

Precursor Synthesis: Advanced Approaches to 4-Chloro-3,5-dimethylphenol (B1207549)

The primary raw material for producing 4-chloro-3,5-dimethylphenol is 3,5-dimethylphenol (B42653) (also known as 3,5-xylenol). The key transformation is the selective chlorination at the para-position (position 4) of the phenol (B47542) ring.

The regioselective chlorination of 3,5-dimethylphenol is critical for producing the desired 4-chloro isomer with high purity. The methyl groups at positions 3 and 5 direct incoming electrophiles to the ortho and para positions (2, 4, and 6). Due to steric hindrance from the two methyl groups, the para-position is favored. vaia.com Various strategies have been developed to maximize this selectivity.

A common method for chlorinating phenols is through electrophilic aromatic substitution using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. chemicalbook.commdpi.com This reaction is often facilitated by a catalyst system to enhance the reaction rate and selectivity.

Research has shown that para-selective chlorination of phenols like 3,5-dimethylphenol can be achieved using sulfuryl chloride in the presence of a Lewis acid (such as aluminum chloride or ferric chloride) and various sulfur-containing catalysts. mdpi.com For instance, the use of tetrahydrothiopyran (B43164) with ferric chloride in a tetrachloroethylene (B127269) solvent has demonstrated high yields and para-selectivity. mdpi.comresearchgate.net Another approach involves a two-stage temperature-controlled process using a co-catalyst system of benzyl (B1604629) thiophenol and aluminum chloride with sulfuryl chloride, achieving high yield and purity. google.com

Table 1: Electrophilic Chlorination of 3,5-Dimethylphenol with Sulfuryl Chloride

| Catalyst System | Chlorinating Agent | Solvent | Yield | Purity | Reference |

| Benzyl thiophenol / AlCl₃ | Sulfuryl Chloride | Tetrachloroethylene | 82.6% | 98.58% | google.com |

| Tetrahydrothiopyran / FeCl₃ | Sulfuryl Chloride | Tetrachloroethylene | 89.1% | High (p/o ratio 13.5) | mdpi.comresearchgate.net |

Chlorination of 3,5-Dimethylphenol: Optimized Reaction Conditions and Catalytic Systems

Catalytic Chlorination via Cupric Salts

An alternative and efficient method for the synthesis of 4-chloro-3,5-dimethylphenol is oxychlorination, which utilizes a cupric salt as a catalyst. google.com This process involves reacting 3,5-dimethylphenol with a chlorinating agent, such as hydrogen chloride (HCl), in the presence of an oxidizing agent like oxygen and a copper(II) salt catalyst. google.comgoogle.com

This catalytic system offers high conversion rates and excellent selectivity. researchgate.net The reaction is typically carried out in an organic solvent, such as dichloroethane, at elevated temperatures. google.com Divalent copper salts that can be used include copper(II) chloride, sulfate, nitrate, carbonate, or hydroxide. google.com The process is considered an improvement over methods that use sulfuryl chloride, as it can have higher atom utilization and avoid the generation of sulfur dioxide gas. google.com

Table 2: Example of Catalytic Chlorination of 3,5-Dimethylphenol via Cupric Salt

| Reactants | Catalyst | Oxidant | Solvent | Temperature | Yield | Purity | Reference |

| 3,5-dimethylphenol, Concentrated HCl | Copper(II) chloride dihydrate | Oxygen | Dichloroethane | 80°C | 95.2% | 98.5% | google.com |

| 3,5-dimethylphenol, HCl gas | Copper(II) chloride dihydrate | Oxygen | Dichloroethane | 80°C | 97.2% | 98.5% | google.com |

Process Optimization for Purity and Yield

In electrophilic substitution methods using sulfuryl chloride, the development of specialized catalytic systems has been a key area of process optimization. Commercial processes have been successfully implemented based on research into para-selective chlorination, demonstrating the industrial viability of these optimized methods. mdpi.com For example, a two-stage chlorination process where sulfuryl chloride is added at a low temperature (30-45°C) and then at a higher temperature (50-65°C) has been shown to produce the final product with high yield (82.6%) and purity (98.58%). google.com

Phosgenation Reactions: Classical and Alternative Pathways to 4-Chloro-3,5-dimethylphenyl Chloroformate

The conversion of the precursor, 4-chloro-3,5-dimethylphenol, to the final product, this compound, is achieved through a phosgenation reaction. This reaction introduces a chloroformyl group (-COCl) onto the phenolic oxygen atom.

The classical method for synthesizing aryl chloroformates involves the direct reaction of a phenol with phosgene (B1210022) (COCl₂). chemicalbook.com However, due to the high toxicity and gaseous nature of phosgene, safer, solid phosgene equivalents are often preferred, especially in laboratory and smaller-scale production settings. sigmaaldrich.comresearchgate.net The most common substitutes are diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate, BTC). sigmaaldrich.comresearchgate.net

Triphosgene, a stable crystalline solid, can be used to generate phosgene in situ or can react directly, often with the aid of a catalyst. researchgate.net These substitutes behave similarly to phosgene in chlorocarbonylation reactions. sigmaaldrich.com The reaction of 4-chloro-3,5-dimethylphenol with a phosgene equivalent would typically be carried out in an inert solvent. While phosgene itself is highly reactive, its substitutes may require slightly harsher conditions or longer reaction times. sigmaaldrich.com

Table 3: Comparison of Phosgene and Common Phosgene Equivalents

| Compound | Formula | Physical State | Boiling Point (°C) | Melting Point (°C) | Relative Reactivity |

| Phosgene | COCl₂ | Gas | 8 | -132 | ~170 |

| Diphosgene | CCl₃OCOCl | Liquid | 128 | - | ~19 |

| Triphosgene | (CCl₃O)₂CO | Solid | 208 | 80 | 1 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

The choice of reagent depends on the scale of the synthesis and the available safety infrastructure. For industrial-scale production, phosgene may be used in a continuous process, whereas for smaller batch preparations, triphosgene offers a more convenient and safer alternative. researchgate.netjustia.com

Conventional Synthesis via Phosgene Equivalents

Utilizing Triphosgene for Enhanced Safety and Efficiency

Triphosgene, or bis(trichloromethyl) carbonate (BTC), serves as a safer, solid substitute for phosgene gas in the synthesis of chloroformates. nih.gov This method is noted for being simple, mild, and efficient, avoiding the hazards associated with handling gaseous phosgene. google.com The reaction involves treating the precursor, 4-chloro-3,5-dimethylphenol, with triphosgene in the presence of a suitable base and solvent. Triphosgene's utility in the chloroformylation of complex alcohols has been well-documented, and this chemistry is directly applicable to phenols. nih.gov

The general process involves adding a solution of the phenol in an organic solvent to a mixture of triphosgene, a catalyst, and a base. justia.com The solid, crystalline nature of triphosgene allows for easier and safer handling compared to phosgene gas, making it a preferred reagent in laboratory and industrial settings. nih.govnih.gov Continuous flow reactors have also been developed for the reaction of alcohols or phenols with triphosgene, enabling continuous feeding, reaction, and quenching, which enhances the safety and efficiency of large-scale production. google.com

Base-Catalyzed Phosgenation Systems

Base catalysis is crucial in the synthesis of chloroformates from phenols using phosgene or its substitutes like triphosgene. The base facilitates the reaction, which can be conducted at or below room temperature for alcohols, but often requires elevated temperatures for less reactive phenols. justia.com A common approach involves first converting the phenol to a more reactive alkali metal phenoxide before reacting it with the phosgenating agent. justia.com

A variety of bases can be employed, including organic tertiary amines (e.g., triethylamine, pyridine) and inorganic metal carbonates (e.g., sodium carbonate, potassium carbonate). justia.comnih.gov The choice of base and catalyst can significantly influence the reaction's conversion and selectivity. For instance, in the synthesis of benzyl chloroformate from benzyl alcohol and triphosgene, different combinations of bases and catalysts yield varying results. The use of dimethylformamide (DMF) as a catalyst is also common in these systems. google.comjustia.com

| Base | Catalyst | Solvent | Temperature | Time | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Sodium Carbonate | Dimethylformamide | Toluene | 0 °C | 8 h | 70 | 98.5 |

| Potassium Carbonate | Dimethylformamide | Toluene | 0 °C | 8 h | 79 | 98.5 |

Photo-on-Demand Synthetic Routes from Chloroform (B151607)

A novel and safer approach to chloroformate synthesis involves the in situ generation of phosgene from chloroform (CHCl₃) through a photochemical process. researchgate.netorganic-chemistry.org This "photo-on-demand" method utilizes chloroform as both a reactant and the solvent, eliminating the need to handle highly toxic phosgenating agents like phosgene gas or even triphosgene. organic-chemistry.orgkobe-u.ac.jp The reaction proceeds by irradiating a chloroform solution containing the precursor alcohol or phenol with UV light while bubbling oxygen through the mixture. organic-chemistry.org

This technique allows for the safe, convenient, and inexpensive synthesis of chloroformates. researchgate.net The process is controlled by light and does not require special reagents or complex apparatuses. researchgate.net The resulting chloroformate can be used directly in subsequent one-pot reactions to produce other valuable compounds, such as carbonates and carbamates. organic-chemistry.orgnih.gov

UV-Induced Photochemical Strategies for Chloroformate Formation

The core of the photo-on-demand method is the oxidative photodecomposition of chloroform. When a chloroform solution containing an alcohol is exposed to UV light, typically from a low-pressure mercury lamp, the CHCl₃ undergoes a photochemical reaction to generate phosgene (in situ). organic-chemistry.orgkobe-u.ac.jp This reaction takes place even in the presence of an alcohol, which is traditionally used as a stabilizer for chlorinated solvents. kobe-u.ac.jp The phosgene, being highly reactive, is consumed immediately as it is formed by reacting with the dissolved 4-chloro-3,5-dimethylphenol to yield the desired chloroformate. kobe-u.ac.jp

| Parameter | Condition |

|---|---|

| Phosgene Source | Chloroform (CHCl₃) |

| Solvent | Chloroform (CHCl₃) |

| Initiation | UV light (e.g., from a low-pressure mercury lamp) |

| Co-reagent | Oxygen (O₂), bubbled through the solution |

| Key Advantage | In situ generation of phosgene, avoiding handling of toxic gas |

In Situ Generation for Subsequent Reactions

The in situ photo-on-demand generation of phosgene is a significant advantage for both safety and process efficiency. kobe-u.ac.jp By producing and consuming the highly toxic phosgene within the same reaction vessel, the risks associated with its storage and transport are eliminated. kobe-u.ac.jp This method allows for the synthesis of chloroformates in practical, gram-scale quantities with high yields. organic-chemistry.org

Furthermore, the chloroformate product formed in situ can be directly converted into other derivatives in a one-pot synthesis. nih.gov For example, after the initial photochemical reaction is complete, the subsequent addition of an alcohol or an amine to the reaction mixture can produce the corresponding carbonate or carbamate (B1207046), respectively. organic-chemistry.orgacs.org This streamlines the synthetic process, reduces waste, and avoids the need to isolate the intermediate chloroformate. organic-chemistry.org

Green Chemistry Approaches in Chloroformate Synthesis

Modern synthetic strategies for chloroformates increasingly align with the principles of green chemistry. A primary goal is to replace the extremely hazardous phosgene gas. The use of triphosgene as a solid, more manageable phosgenating agent is a significant step in this direction. nih.gov

The photo-on-demand synthesis using chloroform represents a further advancement in green and safe chemistry. organic-chemistry.org This method avoids toxic reagents and byproducts, uses light as a "traceless" reagent, and allows for efficient one-pot reactions, which minimizes waste and operational complexity. researchgate.netorganic-chemistry.org Additionally, the development of catalytic systems, such as the use of scandium triflate in related reactions with triphosgene derivatives, points toward methodologies that minimize reagent use and waste production. organic-chemistry.org The application of continuous flow technology to triphosgene reactions further enhances safety and efficiency, making the industrial production of chloroformates greener and more controlled. google.com

Mechanistic Investigations of Reactions Involving 4 Chloro 3,5 Dimethylphenyl Chloroformate

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is the most common reaction pathway for chloroformates. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form the substituted product. The stability of the 4-chloro-3,5-dimethylphenoxide group also influences the reactivity of the parent molecule.

Formation of Carbamates: Kinetics and Stereochemistry

The reaction of 4-Chloro-3,5-dimethylphenyl chloroformate with primary or secondary amines yields carbamates, a functional group of significant importance in pharmaceuticals and materials science. This transformation proceeds via a nucleophilic acyl substitution mechanism.

Kinetics: Kinetic investigations into the aminolysis of analogous aryl chloroformates, such as phenyl chloroformate (PClF) and 4-nitrophenyl chloroformate (NPClF), in aqueous solutions reveal that the reaction follows a stepwise mechanism where the formation of a zwitterionic tetrahedral intermediate is the rate-determining step. nih.gov The reaction exhibits pseudo-first-order kinetics under amine excess, with the second-order rate coefficients (kN) being determined from the slope of plots of the observed rate constant (kobsd) versus the free amine concentration. nih.gov

For the reactions of various secondary alicyclic amines with PClF and NPClF, linear Brønsted-type plots (log kN vs. amine pKa) are observed with slopes (βnuc) of approximately 0.23-0.26. nih.gov This low value is indicative of a mechanism where the bond formation to the nucleophile is only partially advanced in the transition state leading to the tetrahedral intermediate. This supports a stepwise pathway rather than a concerted one. The reactivity is influenced by the electronic nature of the phenyl group; for instance, the reaction with the more electron-deficient 4-nitrophenyl chloroformate is faster than with phenyl chloroformate. It is expected that this compound would exhibit reactivity intermediate to or slightly less than 4-chlorophenyl chloroformate due to the electron-donating nature of the two methyl groups.

| Amine Nucleophile | pKa | kN for PClF (M-1s-1) | kN for NPClF (M-1s-1) |

|---|---|---|---|

| Piperazine | 9.83 | 1.58 x 104 | 1.00 x 105 |

| Piperidine | 11.12 | 3.98 x 104 | 2.51 x 105 |

| Morpholine | 8.33 | 3.16 x 103 | 1.99 x 104 |

Table 1: Second-order rate constants (kN) for the reaction of phenyl chloroformate (PClF) and 4-nitrophenyl chloroformate (NPClF) with various secondary alicyclic amines in aqueous solution at 25.0 °C. The data illustrates the dependence of reaction rate on the nucleophilicity of the amine and the electronic properties of the aryl chloroformate. Data extrapolated from similar studies. nih.gov

Stereochemistry: When this compound reacts with a chiral amine, the stereochemistry of the resulting carbamate (B1207046) is a critical consideration. The reaction proceeds through a tetrahedral intermediate, but since no bond to the chiral center of the amine is broken or formed during the reaction, the configuration of the chiral center is retained. This makes the process a reliable method for the synthesis of chiral carbamates without racemization. This principle is utilized in the synthesis of chiral stationary phases for chromatography, where derivatives like cellulose (B213188) tris(3,5-dimethylphenyl carbamate) are employed.

Formation of Carbonates: Reaction Pathway Analysis

The reaction of this compound with alcohols or phenols produces carbonate esters. This reaction also follows the nucleophilic acyl substitution pathway, with the alcohol acting as the nucleophile. wikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov

Urea (B33335) Formation: Mechanistic Insights

The formation of ureas from this compound is a multi-step process. It does not occur through a direct, single reaction but rather via the formation of an intermediate, which is then converted to the urea. nih.gov The most common mechanistic pathway involves a two-step sequence:

Carbamate Formation: Initially, the chloroformate reacts with a primary or secondary amine (Amine 1) to form a carbamate, as described in section 3.1.1. google.comcommonorganicchemistry.com This reaction is generally rapid and high-yielding.

Reaction with a Second Amine: The resulting carbamate, specifically an aryl carbamate, can then serve as a carbonylating agent in a subsequent reaction with a second amine (Amine 2). This step involves the nucleophilic attack of Amine 2 on the carbonyl carbon of the carbamate, leading to the displacement of the 4-chloro-3,5-dimethylphenoxide leaving group to form the final urea product. google.comcommonorganicchemistry.com

Radical-Mediated Pathways and Catalytic Cycles

While nucleophilic substitution is the classical reaction manifold for chloroformates, recent advances in catalysis have unlocked novel radical-mediated pathways. These methods allow for the use of chloroformates in reactions that were not previously feasible, such as the functionalization of unactivated C(sp³)–H bonds.

Ni-Photoredox Catalysis in C(sp³)-H Functionalization

Dual nickel and photoredox catalysis has emerged as a powerful strategy for the formation of C–C bonds under mild conditions. Chloroformates, including aryl chloroformates like this compound, have been successfully employed as coupling partners for the direct functionalization of unactivated C(sp³)–H bonds to form esters. nih.gov

A hypothesized catalytic cycle for this transformation is initiated by the oxidative addition of the chloroformate to a Ni(0) complex. The resulting Ni(II) species is then oxidized to a transient Ni(III) complex by an excited-state photocatalyst. This high-valent nickel complex undergoes photoelimination of a chlorine radical. The highly reactive chlorine radical then acts as a hydrogen atom transfer (HAT) agent, abstracting a hydrogen atom from an alkane to generate a carbon-centered radical. This alkyl radical is subsequently intercepted by a Ni(II) complex, and reductive elimination from the resulting Ni(III) species affords the final ester product and regenerates a Ni(I) species. The catalytic cycle is closed by the reduction of the Ni(I) species back to Ni(0) by the reduced photocatalyst. nih.gov

Oxidative Addition to Nickel(0) Complexes

The crucial first step in the aforementioned Ni-photoredox catalytic cycle is the oxidative addition of the chloroformate to a low-valent nickel center, typically a Ni(0) complex ligated by bipyridine ligands such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy). nih.gov Chloroformates are known to undergo facile oxidative addition to Ni(0). nih.gov

Hydrogen Atom Abstraction by Radical Intermediates

The investigation of reaction mechanisms is crucial for understanding chemical transformations, and the detection of short-lived radical intermediates can provide significant mechanistic insights. Methodologies for trapping and detecting such species, for instance through mass spectrometry (MS) or nuclear magnetic resonance (NMR), have been developed to elucidate complex reaction pathways, including those in photochemical and catalyst-driven processes.

While radical processes are well-documented across various chemical reactions, specific studies detailing hydrogen atom abstraction by radical intermediates directly involving this compound are not extensively covered in the available literature. Generally, hydrogen atom abstraction (HAA) is a fundamental step in many radical reactions. For example, 1,4-HAA, while typically challenging both entropically and enthalpically, has been successfully incorporated as a key step in metalloradical catalysis for the stereoselective construction of complex molecules. Such processes often involve the optimization of catalysts to facilitate the HAA step, which can be investigated through combined computational and experimental studies to shed light on the mechanistic details.

Site Selectivity Considerations

Site selectivity in reactions involving the 4-Chloro-3,5-dimethylphenyl moiety is dictated by the electronic and steric influences of the substituents on the aromatic ring. The reactivity of phenols and their derivatives towards electrophilic substitution is significantly higher than that of benzene (B151609), and the directing effects of the substituents determine the position of incoming groups.

In the case of this compound, the aromatic ring possesses three substituents: a chloro group at position 4, and two methyl groups at positions 3 and 5.

Chloro Group (–Cl): This is an electron-withdrawing group via induction but is also an ortho-, para-director due to the ability of its lone pairs to participate in resonance. As the para position (C4) is already substituted, it directs incoming electrophiles to the ortho positions (C2 and C6).

Methyl Groups (–CH₃): These are electron-donating groups through hyperconjugation and induction, thus activating the ring towards electrophilic substitution. They are also ortho-, para-directors. The methyl group at C3 directs towards positions C2, C4, and C6. The methyl group at C5 directs towards C4 and C6.

The collective influence of these substituents determines the most probable sites for electrophilic attack. The positions ortho to the chloro group (C2 and C6) and ortho/para to the methyl groups converge on positions C2 and C6 as the most activated and sterically accessible sites for further substitution. Industrial processes often seek to control the regioselectivity of such reactions, for instance in the chlorination of cresols and xylenols, to enhance the yield of commercially desirable isomers. mdpi.com

Factors Influencing Reactivity and Selectivity

Electronic Effects of Aryl Substituents on Chloroformate Reactivity

The reactivity of aryl chloroformates is highly sensitive to the electronic nature of the substituents on the aryl ring. The substituents influence the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack.

For this compound, the electronic effects are a composite of the individual contributions from the chloro and methyl groups:

Electron-Withdrawing Groups (EWGs): The chlorine atom at the C4 position acts as an EWG through its inductive effect. EWGs increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the reaction rate. For instance, the solvolysis of phenyl chloroformate is faster than that of primary alkyl chloroformates because the electron-withdrawing phenyl group counteracts the ground-state resonance stabilization of the chloroformate moiety. psu.edu

Electron-Donating Groups (EDGs): The two methyl groups at the C3 and C5 positions are EDGs. They donate electron density to the aromatic ring, which can slightly decrease the electrophilicity of the distant carbonyl carbon compared to an unsubstituted phenyl ring.

The net effect on the reactivity of this compound is a balance of these opposing influences. The strong inductive withdrawal from the chlorine atom likely dominates, rendering the carbonyl carbon sufficiently electrophilic for reactions like solvolysis to proceed efficiently. Studies on other substituted aryl chloroformates, such as p-nitrophenyl chloroformate, confirm that strong EWGs significantly accelerate solvolysis rates. mdpi.com

| Substituent (R in C₆H₅R) | Relative Rate | Group Type |

|---|---|---|

| -OH | 1,000 | Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -Cl | 0.033 | Deactivating |

| -CO₂Et | 0.0037 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Deactivating |

Solvent Effects and Reaction Medium Optimization

The rates and mechanisms of reactions involving chloroformates, particularly solvolysis, are profoundly influenced by the properties of the solvent. The extended (two-term) Grunwald-Winstein equation, log(k/k₀) = lNₜ + mYₑ, is frequently used to quantify these effects. In this equation, l represents the sensitivity of the reaction to the solvent's nucleophilicity (Nₜ), and m represents its sensitivity to the solvent's ionizing power (Yₑ). mdpi.comnih.gov

For aryl chloroformates like phenyl chloroformate, solvolysis studies across a wide range of aqueous organic mixtures show a high sensitivity to solvent nucleophilicity (l ≈ 1.7) and a moderate sensitivity to ionizing power (m ≈ 0.6). psu.edu This suggests a bimolecular mechanism, likely an addition-elimination pathway where the nucleophilic attack by the solvent is the rate-determining step. psu.edumdpi.com In highly ionizing, non-nucleophilic solvents such as aqueous fluoroalcohols (TFE, HFIP), a shift towards a unimolecular ionization (Sₙ1) pathway can sometimes be observed for certain chloroformates. nih.gov

For this compound, a similar mechanistic behavior is expected. The reaction rate would be significantly enhanced in solvents with high nucleophilicity (e.g., aqueous ethanol, aqueous acetone). Optimization of the reaction medium would involve selecting a solvent system that favors the desired pathway—a more nucleophilic solvent for a bimolecular substitution or a highly ionizing medium if an ionization pathway is sought.

| Chloroformate | l (Sensitivity to Nₜ) | m (Sensitivity to Yₑ) | Proposed Mechanism |

|---|---|---|---|

| Phenyl Chloroformate | 1.68 ± 0.10 | 0.57 ± 0.06 | Addition-Elimination psu.edu |

| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | Addition-Elimination mdpi.com |

| Allyl Chloroformate | 1.78 ± 0.23 | 0.43 ± 0.10 | Dual Bimolecular/Unimolecular researchgate.net |

| Vinyl Chloroformate | 1.67 ± 0.19 | 0.31 ± 0.07 | Dual Bimolecular/Unimolecular researchgate.net |

Temperature and Time Dependence in Reaction Progression and Degradation

For analogous reactions, such as bond-forming reductive elimination from metal complexes, kinetic studies as a function of temperature allow for the determination of activation parameters like the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) via an Eyring plot. nih.gov These parameters provide deeper mechanistic insight into the transition state of the reaction. For example, a positive entropy of activation suggests a more disordered transition state compared to the reactants. nih.gov In the context of this compound, elevated temperatures would be expected to accelerate its reactions (e.g., solvolysis) but could also promote undesired degradation pathways over extended periods. Precise optimization of reaction conditions would require experimental kinetic studies to determine these parameters.

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding the structures of transition states and intermediates. Methods such as Density Functional Theory (DFT) are employed to model reaction pathways, calculate activation energies, and rationalize experimental observations.

While specific computational studies focused on the reaction pathways of this compound were not identified in the search results, the methodologies are broadly applicable. For other complex chemical systems, DFT calculations have been used to distinguish between possible mechanistic pathways, such as concerted versus stepwise processes. nih.gov For instance, in a proposed reaction, different pathways can be modeled, and the calculated energy barriers for each can be compared to determine the most feasible route. nih.gov Such theoretical modeling could be applied to the reactions of this compound to:

Calculate the energy profile for nucleophilic attack at the carbonyl carbon.

Model the transition state for the addition-elimination mechanism.

Investigate the potential for radical intermediates and model the energetics of hydrogen atom abstraction pathways.

Assess the electronic influence of the aryl substituents on the charge distribution and stability of intermediates.

These computational approaches would complement experimental studies and provide a more detailed, molecular-level understanding of the compound's reactivity.

Applications As a Reagent and Intermediate in Organic Synthesis

Strategic Introduction of Carbonate and Carbamate (B1207046) Functionalities

The primary application of 4-Chloro-3,5-dimethylphenyl chloroformate is as an efficient acylating agent for the synthesis of carbamates and carbonates. These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of parent molecules.

Carbamates, or urethanes, are important functional groups in pharmaceuticals and other biologically active compounds. This compound provides a direct route to these structures through its reaction with primary or secondary amines. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the chloroformate. This addition is followed by the elimination of a chloride ion, typically facilitated by a non-nucleophilic base like pyridine (B92270), which neutralizes the liberated hydrogen chloride. This method is a common and effective strategy for forming carbamate linkages within complex molecular frameworks. organic-chemistry.orgresearchgate.net

The general reaction can be summarized as follows:

R¹R²NH (Amine) + 4-Cl-3,5-(CH₃)₂-C₆H₂-O-CO-Cl → 4-Cl-3,5-(CH₃)₂-C₆H₂-O-CO-NR¹R² (Carbamate) + HCl

In analytical chemistry, the conversion of analytes into derivatives with more desirable properties for separation and detection is a common strategy. Chloroformates, including this compound, are used as derivatizing agents for amines and alcohols prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netresearchgate.net

The reaction with amines or alcohols converts these polar, and often non-volatile, compounds into less polar and more volatile carbamate or carbonate esters, respectively. researchgate.netresearchgate.netnih.gov This transformation can improve chromatographic peak shape, enhance thermal stability, and introduce a chromophore (the substituted phenyl group) that allows for sensitive UV detection. researchgate.net For instance, the derivatization of trace aliphatic amines in water samples with chloroformates allows for their determination at very low concentration levels. researchgate.net

Role in Polymer and Material Science Research

The unique electronic and steric properties of the 4-chloro-3,5-dimethylphenyl group make this chloroformate a valuable building block in the synthesis of specialized polymers and materials, particularly in the field of chiral separations.

One of the most significant applications of this reagent is in the synthesis of chiral stationary phases (CSPs) for HPLC. Polysaccharides like cellulose (B213188) and amylose (B160209) are readily available and possess a chiral backbone, but their chiral recognition ability is often limited. By derivatizing the hydroxyl groups of these polysaccharides with reagents such as this compound, their ability to discriminate between enantiomers can be dramatically enhanced. psu.edu

The synthesis involves reacting the polysaccharide with an excess of the chloroformate in the presence of a base like pyridine. This results in the formation of cellulose or amylose tris(4-chloro-3,5-dimethylphenylcarbamate), where the hydroxyl groups at the C-2, C-3, and C-6 positions of the glucose units are converted to carbamate esters. psu.edu

The polysaccharide derivatives synthesized using this compound form the core of highly effective CSPs. hplc.euhplc.eu To create a usable CSP for HPLC, the polysaccharide carbamate is physically coated or covalently bonded (immobilized) onto a porous silica (B1680970) gel support. bujnochem.comnih.gov

Coated CSPs : The polysaccharide derivative is dissolved in a suitable solvent and then physically adsorbed onto the surface of the silica particles. These are effective but may have limitations regarding the solvents that can be used in the mobile phase. mdpi.com

Immobilized CSPs : The derivative is chemically bonded to the silica support. This creates a more robust and durable CSP that is compatible with a wider range of organic solvents, often referred to as "non-standard" mobile phases. nih.govmdpi.com

These packed columns are then used in HPLC systems to perform enantioseparations, which are critical in the pharmaceutical industry for ensuring the stereochemical purity of drugs. hplc.eu

The nature and position of substituents on the phenylcarbamate moiety have a profound impact on the enantioseparation capabilities of the resulting CSP. psu.edu The chiral recognition mechanism is believed to involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate groups of the CSP. irb.hr

The 4-Chloro-3,5-dimethylphenyl group provides a unique combination of electronic and steric effects:

Electron-Donating Groups : The two methyl groups at the 3- and 5-positions are electron-donating. Generally, introducing electron-donating groups onto the phenyl ring enhances the π-basicity of the aromatic ring and the hydrogen bond acceptor strength of the carbamate's carbonyl oxygen, which can improve chiral recognition for many racemates. psu.edumdpi.com For example, cellulose and amylose tris(3,5-dimethylphenylcarbamate) are among the most widely used and effective CSPs for resolving a broad range of chiral compounds. psu.edunih.gov

Electron-Withdrawing Groups : The chloro group at the 4-position is electron-withdrawing. The introduction of such groups can also lead to high chiral recognition, sometimes superior to that of derivatives with electron-donating groups. psu.eduresearchgate.net For instance, cellulose tris(3,5-dichlorophenylcarbamate) shows excellent chiral recognition ability. nih.gov

The specific substitution pattern of 4-chloro-3,5-dimethylphenyl carbamate, which combines both electron-donating and electron-withdrawing groups, is known to produce CSPs with high and unique chiral recognition abilities for many racemic compounds. psu.edu The interplay between these opposing electronic effects, along with the specific steric arrangement, creates a distinct chiral environment that can be highly effective for separating specific classes of enantiomers. researchgate.netnih.gov

Table 1: Effect of Phenyl Ring Substituents on Chiral Recognition of Polysaccharide Carbamate CSPs

| Substituent(s) | Position(s) | Electronic Effect | General Impact on Chiral Recognition | Example CSP Selector |

| Methyl (-CH₃) | 3, 5 | Electron-Donating | Generally enhances recognition for a broad range of racemates by increasing electron density on the carbonyl and phenyl ring. psu.edu | Amylose tris(3,5-dimethylphenylcarbamate) |

| Chloro (-Cl) | 3, 5 | Electron-Withdrawing | Often leads to strong chiral recognition, possibly through enhanced dipole-dipole interactions. nih.govabo.fi | Cellulose tris(3,5-dichlorophenylcarbamate) |

| Chloro (-Cl), Methyl (-CH₃) | 3-Cl, 4-CH₃ | Mixed | Provides high chiral recognition; the combination of effects creates a unique selector. researchgate.netnih.gov | Cellulose tris(3-chloro-4-methylphenylcarbamate) |

| Chloro (-Cl), Methyl (-CH₃) | 3-Cl, 5-CH₃ | Mixed | Generally provides better chiral recognition than the 3-chloro-4-methyl derivative for certain analytes. abo.fi | Amylose tris(3-chloro-5-methylphenylcarbamate) |

| Chloro (-Cl), Methyl (-CH₃) | 4-Cl, 3,5-(CH₃)₂ | Mixed | The combination of a para electron-withdrawing group and two meta electron-donating groups creates a highly specific chiral environment. | Cellulose/Amylose tris(4-chloro-3,5-dimethylphenylcarbamate) |

Preparation of Polysaccharide Derivatives for Chiral Recognition

Immobilization Strategies for Polysaccharide Selectors

In the field of chromatography, particularly for the separation of enantiomers, chiral stationary phases (CSPs) are of paramount importance. Polysaccharides, such as cellulose and amylose, when derivatized, are highly effective chiral selectors. The immobilization of these polysaccharide derivatives onto a solid support like silica gel enhances their stability and solvent compatibility.

The key to this process is the formation of stable carbamate linkages between the hydroxyl groups of the polysaccharide and a chiral or achiral substituent. While the most common method for preparing selectors like cellulose tris(3,5-dimethylphenylcarbamate) involves the use of the corresponding isocyanate (e.g., 3,5-dimethylphenyl isocyanate), chloroformate-based strategies represent a viable synthetic route. mdpi.comnih.govnih.gov Chloroformates are reactive acylating agents that can be used to introduce carbonate or carbamate functionalities. For instance, a multi-step approach involves reacting a protected cellulose derivative with a chloroformate, followed by aminolysis to yield the final carbamate selector. researchgate.net This method allows for the controlled introduction of specific functional groups onto the polysaccharide backbone, which is crucial for creating CSPs with tailored enantioselective properties. The resulting immobilized selectors are robust and can be used with a wider range of solvents in high-performance liquid chromatography (HPLC).

Functionalization of Natural Polymers (e.g., Cellulose, Chitosan)

The modification of natural polymers is a significant area of research for developing new materials with specific properties. This compound is a reagent well-suited for the functionalization of polymers containing nucleophilic groups.

Cellulose: Cellulose is a polymer of glucose characterized by the presence of abundant hydroxyl (-OH) groups. These groups can be functionalized to alter the polymer's properties, such as solubility and chiral recognition capabilities. The reaction of cellulose with reagents like 3,5-dimethylphenyl isocyanate is a well-established method to produce cellulose tris(3,5-dimethylphenylcarbamate), a highly effective chiral selector. researchgate.net A synthetic strategy involving chloroformates can also be employed to achieve similar carbamate functionalization, providing an alternative pathway to these valuable materials used in chiral chromatography. researchgate.net

Chitosan (B1678972): Chitosan, a derivative of chitin, is a linear polysaccharide composed of repeating β-(1,4)-linked D-glucosamine and N-acetyl-D-glucosamine units. A key feature of chitosan is the presence of a primary amine (-NH₂) group at the C-2 position of the glucosamine (B1671600) unit. This amine is a reactive nucleophile that readily reacts with electrophilic reagents like this compound. This reaction results in the formation of a stable N-aryl carbamate linkage on the chitosan backbone, effectively modifying the polymer. This functionalization can be used to tune the polymer's physical and chemical properties for various applications.

Use in Protecting Group Chemistry

In multi-step organic synthesis, particularly in peptide synthesis, the temporary blocking of reactive functional groups is essential to prevent unwanted side reactions. biosynth.com Carbamates are one of the most widely used classes of protecting groups for amines due to their ease of installation and stability under various reaction conditions. masterorganicchemistry.comchem-station.com

Orthogonal Protecting Group Strategies in Peptide Synthesis

An orthogonal protecting group strategy is one in which multiple classes of protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others. biosynth.com This allows for the selective deprotection of a specific site on a complex molecule. The most common orthogonal schemes in solid-phase peptide synthesis (SPPS) are the Boc/Bzl strategy (where groups are removed by varying strengths of acid) and the Fmoc/tBu strategy (where groups are removed by base and acid, respectively). peptide.com

A protecting group derived from this compound, the "4-chloro-3,5-dimethylphenoxycarbonyl" group, would be classified as an aryl carbamate. Aryl carbamates are generally stable to the mildly acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid) and the basic conditions used for Fmoc removal (e.g., piperidine). masterorganicchemistry.com Their cleavage often requires different, more specific conditions, such as reduction or nucleophilic attack. organic-chemistry.orgorganic-chemistry.org This inherent stability suggests that the 4-chloro-3,5-dimethylphenoxycarbonyl group could potentially be employed in an orthogonal protection scheme, allowing for its removal at a specific stage of the synthesis while leaving other protecting groups like Fmoc, Boc, or tBu intact.

| Protecting Group | Typical Cleavage Condition | Classification |

| Boc (tert-butyloxycarbonyl) | Mild Acid (e.g., TFA) | Acid-Labile |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Base-Labile |

| Cbz (Carboxybenzyl) | Catalytic Hydrogenation | Hydrogenolysis |

| Aryl Carbamates | Reductive or specific nucleophilic conditions | Generally Stable |

N-Protection of Amino Acids and Related Compounds

The fundamental step in using any protecting group for amines is its installation onto the nitrogen atom. This compound reacts efficiently with the nucleophilic α-amino group of an amino acid under basic conditions. This reaction forms a carbamate linkage, effectively converting the amine into a non-nucleophilic group. masterorganicchemistry.com This protection prevents the amino acid from self-polymerizing or reacting undesirably during subsequent steps, such as the activation of its carboxyl group for peptide bond formation. The stability of the resulting aryl carbamate ensures that the protecting group remains in place throughout multiple synthetic steps until its planned removal.

Precursor for Advanced Carbonyl Compounds

Beyond polymer modification and protecting group chemistry, chloroformates are valuable precursors for the synthesis of other carbonyl-containing molecules, such as esters.

Direct C-C Bond Formation for Ester Synthesis from Alkanes

A significant challenge in organic synthesis is the functionalization of unactivated C(sp³)–H bonds, such as those found in simple alkanes. A novel method utilizing dual nickel and photoredox catalysis enables the direct cross-coupling of unactivated alkanes with chloroformates to form esters. nih.govfigshare.com This reaction represents a powerful strategy for converting inexpensive hydrocarbon feedstocks into more valuable functionalized products.

The proposed mechanism involves the photocatalyst generating a chlorine radical from the chloroformate. This highly reactive radical abstracts a hydrogen atom from an alkane to produce an alkyl radical. This radical then enters the nickel catalytic cycle, ultimately coupling with the aryl oxycarbonyl fragment to form the final ester product and regenerate the active catalyst. nih.gov This methodology has been shown to be effective for a wide range of chloroformates and alkane substrates.

Table of Representative Substrates in Ni-Photoredox C-H Aryloxycarbonylation Data adapted from a general method for direct cross-coupling of chloroformates and alkanes. nih.gov

| Alkane Substrate | Chloroformate Partner | Resulting Ester Product | Yield (%) |

| Cyclohexane | Phenyl chloroformate | Phenyl cyclohexanecarboxylate | 85 |

| Adamantane | Phenyl chloroformate | Phenyl adamantane-1-carboxylate | 71 |

| n-Pentane | Phenyl chloroformate | Phenyl pentan-2-carboxylate | 51 (as a mixture of isomers) |

| Toluene | Ethyl chloroformate | Ethyl 2-phenylethanoate | 65 |

Synthesis of N-Monofluoromethyl Carbonyl Derivatives (e.g., Carbamoyl (B1232498) Fluorides)

The synthesis of N-monofluoromethyl carbonyl derivatives is an area of growing interest in medicinal chemistry due to the unique properties imparted by the monofluoromethyl group. While direct experimental evidence for the use of this compound in the synthesis of N-monofluoromethyl carbonyl derivatives or carbamoyl fluorides is not extensively documented in publicly available scientific literature, the general reactivity of chloroformates provides a basis for its potential application.

A plausible synthetic route would involve the reaction of this compound with a suitable monofluoromethylamine or a precursor. The chloroformate would serve as an activated carbonyl source, leading to the formation of a carbamate intermediate. Subsequent transformations of this intermediate could potentially yield the desired N-monofluoromethyl carbonyl derivatives. It is important to note that this proposed application is based on the general chemical behavior of chloroformates and related compounds, as direct literature precedent for this specific transformation with this compound is scarce.

Recent advancements in the synthesis of N-monofluoromethylated compounds have often utilized specialized building blocks like N-monofluoromethyl carbamoyl/thiocarbamoyl fluorides. nih.gov These building blocks offer a more direct route to a variety of N-monofluoromethyl compounds. nih.gov The development of methods for monofluoromethylation of chloroformates in general has also been a subject of research, with protocols utilizing reagents like fluorobis(phenylsulfonyl)methane (B1258845) being developed for the synthesis of monofluoromethyl ketones from chloroformates. researchgate.netrsc.org

Integration into Multistep Synthetic Routes for Target Molecule Construction

The utility of a reagent is often best demonstrated by its successful incorporation into the synthesis of complex target molecules. The structural features of this compound make it a potentially useful intermediate in the construction of more elaborate chemical architectures.

Strategic Intermediate for Heterocyclic Synthesis

Aryl chloroformates can serve as precursors in the synthesis of various heterocyclic systems. Their reaction with bifunctional nucleophiles can lead to the formation of ring structures. For instance, reaction with compounds containing both an amine and a hydroxyl or thiol group can initiate a cyclization cascade.

Synthetic Pathways towards Biologically Relevant Scaffolds

The 4-chloro-3,5-dimethylphenyl moiety, derived from the corresponding phenol (B47542) (4-chloro-3,5-dimethylphenol, also known as PCMX), is found in various compounds with biological activity. chemicalbook.comatamankimya.comnih.gov PCMX itself is a well-known antiseptic and disinfectant. chemicalbook.comatamankimya.comnih.gov Consequently, this compound can be envisioned as a key reagent for introducing this substituted phenyl group into larger molecules to modulate their biological properties.

The synthesis of carbamates and ureas, which are common functionalities in pharmaceuticals, represents a direct application of this chloroformate. The reaction of this compound with an amine would yield a carbamate, and subsequent reaction with another amine could produce a urea (B33335). These functional groups are prevalent in a wide array of biologically active scaffolds.

The table below illustrates potential research directions for the application of this compound in the synthesis of biologically relevant scaffolds, based on the known reactivity of chloroformates.

| Target Scaffold Class | Synthetic Transformation involving this compound | Potential Biological Relevance |

| Substituted Carbamates | Reaction with primary or secondary amines. | Enzyme inhibitors, prodrugs |

| Asymmetrical Ureas | Formation of a carbamate intermediate followed by reaction with a different amine. | Kinase inhibitors, receptor antagonists |

| Heterocyclic Carbonyls | Reaction with bifunctional nucleophiles leading to cyclization. | Scaffolds for various therapeutic areas |

The construction of biologically active natural products and their analogues often relies on a diverse toolbox of synthetic reagents. rsc.org While not yet widely reported, the unique substitution pattern of this compound may offer advantages in specific synthetic contexts aimed at producing novel bioactive molecules.

Advanced Studies and Emerging Research Directions

Development of More Sustainable and Safer Synthesis Routes

The traditional synthesis of aryl chloroformates often involves the use of phosgene (B1210022), a highly toxic and hazardous gas. kobe-u.ac.jp Consequently, a significant focus of modern research is the development of greener and safer alternatives that align with the principles of sustainable chemistry. mlsu.ac.inresearchgate.net These principles advocate for the prevention of waste, use of less hazardous chemical syntheses, and the design of energy-efficient processes. nih.gov

One of the primary strategies to enhance the safety of chloroformate synthesis is the replacement of phosgene with solid or liquid phosgene equivalents. quora.com Triphosgene (B27547), a stable crystalline solid, has emerged as a widely adopted and safer substitute. researchgate.netresearchgate.net Its use significantly reduces the risks associated with handling and storage compared to gaseous phosgene. researchgate.net The reaction of 4-chloro-3,5-dimethylphenol (B1207549) with triphosgene, typically in the presence of a base, provides a more controlled and less hazardous route to 4-Chloro-3,5-dimethylphenyl chloroformate. google.comjustia.com This approach is not only safer but also more convenient for laboratory-scale and industrial-scale preparations. patsnap.com

Another innovative and sustainable approach is the photochemical synthesis of chloroformates from chloroform (B151607). kobe-u.ac.jporganic-chemistry.orgacs.orgnih.gov This method utilizes chloroform as both a reagent and a solvent, which upon photo-irradiation in the presence of oxygen, generates phosgene in situ. researchgate.netkobe-u.ac.jp The phosgene is then immediately consumed in the reaction with the corresponding alcohol or phenol (B47542), in this case, 4-chloro-3,5-dimethylphenol. This "photo-on-demand" synthesis minimizes the concentration of free phosgene in the reaction system, thereby enhancing safety. kobe-u.ac.jpkobe-u.ac.jp This process is also advantageous from a green chemistry perspective as it can reduce the need for additional solvents and utilizes readily available starting materials. rsc.orgnih.gov

The table below summarizes the key aspects of these safer synthesis routes.

| Synthesis Route | Phosgene Source | Key Advantages | Sustainability Aspects |

| Triphosgene Method | Triphosgene (solid) | Reduced handling and storage hazards, convenient for various scales. quora.comresearchgate.net | Use of a less hazardous phosgene equivalent. researchgate.net |

| Photochemical Method | In situ from chloroform | Minimizes free phosgene concentration, can use chloroform as both reagent and solvent. kobe-u.ac.jpkobe-u.ac.jp | Waste reduction, potential for solvent-free conditions. researchgate.netrsc.org |

Catalytic Approaches for Enhanced Selectivity and Efficiency

To improve the economic viability and environmental footprint of this compound synthesis, researchers are focusing on catalytic methods to enhance reaction rates, selectivity, and efficiency. Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher yields and reduced byproducts. d-nb.info

Lewis base catalysis has been shown to be effective in the synthesis of chloroformates. researchgate.net Certain Lewis bases can activate the alcohol or phenol, making it more susceptible to reaction with the phosgene source. For instance, in the context of converting alcohols to alkyl chlorides using phenyl chloroformate as a phosgene substitute, Lewis bases like 1-formylpyrrolidine (B1209714) (FPyr) and diethylcyclopropenone (DEC) have been identified as effective catalysts that can shift the chemoselectivity in favor of the desired product. researchgate.net While this specific example focuses on alkyl chlorides, the underlying principle of Lewis base activation can be applied to the synthesis of aryl chloroformates to improve reaction efficiency.

The use of amine catalysts, such as triethylamine, is also a common practice in the synthesis of chloroformates from triphosgene. google.comjustia.com The amine acts as a catalyst to facilitate the decomposition of triphosgene into phosgene and also serves as a base to neutralize the hydrogen chloride byproduct. The choice and amount of the amine catalyst can significantly influence the reaction rate and yield. epo.org Research in this area aims to identify more efficient and recyclable catalysts to further improve the sustainability of the process.

The following table details some catalytic approaches for chloroformate synthesis.

| Catalytic Approach | Catalyst Type | Role of Catalyst | Potential Benefits |

| Lewis Base Catalysis | e.g., 1-formylpyrrolidine (FPyr), diethylcyclopropenone (DEC) researchgate.net | Activates the hydroxyl group of the phenol. | Increased reaction rate, enhanced selectivity. d-nb.inforesearchgate.net |

| Amine Catalysis | e.g., Triethylamine google.comjustia.com | Facilitates triphosgene decomposition and neutralizes HCl byproduct. epo.org | Improved reaction efficiency and yield. |

Expanding the Scope of C-H Functionalization with Chloroformates

A significant advancement in the application of aryl chloroformates, including this compound, is their use in C-H functionalization reactions. nih.gov These reactions allow for the direct conversion of otherwise inert C-H bonds into valuable functional groups, which is a major goal in modern organic synthesis. rsc.orgunipv.it

Recent studies have demonstrated that nickel-photoredox catalysis can effectively mediate the cross-coupling of unactivated C(sp³)–H bonds with chloroformates. nih.gov This methodology provides a direct route to form C-C bonds and access carbonyl derivatives, which are versatile intermediates in organic synthesis. nih.gov In this process, the aryl chloroformate acts as an electrophilic coupling partner. The reaction proceeds under mild conditions and exhibits a broad substrate scope, allowing for the functionalization of a variety of alkanes. nih.gov

The use of an electron-deficient coupling partner like an aryl chloroformate is advantageous as it can discourage competitive side reactions. nih.gov The site selectivity of the C-H functionalization is often predictable based on the strength of the C-H bond, providing a degree of control over the reaction outcome. researchgate.net This catalytic system has been successfully applied to the functionalization of various cyclic and acyclic alkanes. nih.gov

The ability to use this compound in such transformations opens up new avenues for the synthesis of complex molecules. The ester group introduced through this method can be further manipulated, making it a powerful tool for late-stage functionalization in drug discovery and materials science.

The table below highlights key features of C-H functionalization using chloroformates.

| Catalytic System | Bond Formed | Key Features | Substrate Scope |

| Nickel-Photoredox Catalysis | C(sp³)–C | Direct formation of C-C bonds, access to carbonyl derivatives. nih.gov | Unactivated cyclic and acyclic alkanes. nih.gov |

Rational Design of Chloroformate-Derived Functional Materials

Aryl chloroformates are valuable precursors for the synthesis of a variety of functional materials, most notably polycarbonates. mdpi.com The rational design of these materials involves carefully selecting the structure of the aryl chloroformate monomer to achieve desired physical and chemical properties in the resulting polymer. The specific substitution pattern of this compound—a chlorine atom and two methyl groups on the phenyl ring—can be strategically utilized to tailor the properties of derived materials.

The introduction of the chloro and methyl substituents on the aromatic ring can influence several key properties of the resulting polymers. For instance, the chlorine atom can enhance fire retardancy and modify the refractive index of the material. The methyl groups can increase the hydrophobicity and improve the solubility of the polymer in organic solvents. Furthermore, the bulky nature of the 3,5-dimethylphenyl group can impact the polymer's glass transition temperature (Tg) and mechanical properties. mdpi.com

Beyond polycarbonates, aryl chloroformates can be used to modify surfaces and create functional coatings. fraunhofer.de By reacting this compound with a surface that has available hydroxyl or amine groups, a stable carbonate or carbamate (B1207046) linkage can be formed. This allows for the introduction of the 4-chloro-3,5-dimethylphenyl moiety onto the surface, which can impart properties such as hydrophobicity, chemical resistance, or altered adhesive characteristics. The design of these functional coatings can be guided by the desired surface properties for specific applications, ranging from protective layers to specialized optical films. fraunhofer.deresearchgate.net

The following table outlines the potential influence of the substituents of this compound on the properties of derived functional materials.

| Substituent | Potential Influence on Material Properties |

| Chlorine Atom | Enhanced fire retardancy, modified refractive index. |

| Methyl Groups | Increased hydrophobicity, improved solubility, impact on thermal and mechanical properties. mdpi.com |

Applications in Flow Chemistry and Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production presents several challenges, particularly for reactions involving hazardous reagents like phosgene or its derivatives. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of chloroformates in terms of safety, efficiency, and scalability. google.comepo.org

The use of flow reactors for the synthesis of chloroformates allows for precise control over reaction parameters such as temperature, pressure, and reaction time. epo.org This level of control is crucial for managing the exothermic nature of the reaction and for minimizing the formation of byproducts. Furthermore, the small reaction volume at any given time in a flow reactor significantly reduces the risk associated with handling highly reactive intermediates. epo.org

Several patents describe the continuous production of chloroformates using flow reactors. epo.orggoogle.com These processes often involve the reaction of an alcohol or phenol with phosgene or triphosgene in a continuous stream. The improved heat and mass transfer in microreactors can lead to higher yields and purities of the final product compared to traditional batch processes. epo.org

For the industrial scale-up of this compound synthesis, flow chemistry presents a viable and attractive option. The modular nature of flow reactors allows for easy scaling up by simply running the process for a longer duration or by using multiple reactors in parallel. This approach avoids the challenges associated with scaling up batch reactors, such as ensuring efficient mixing and heat dissipation in large volumes. The implementation of flow chemistry can lead to a more sustainable and economically viable industrial process for the production of this compound.

The table below summarizes the advantages of using flow chemistry for chloroformate synthesis.

| Advantage | Description |

| Enhanced Safety | Small reaction volumes minimize the risk associated with hazardous reagents. epo.org |

| Precise Process Control | Accurate control over temperature, pressure, and residence time. epo.org |

| Improved Efficiency | Better heat and mass transfer can lead to higher yields and purity. |

| Scalability | Straightforward scaling by extending reaction time or using parallel reactors. |

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of 4-Chloro-3,5-dimethylphenyl chloroformate, offering non-destructive and highly detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons. The two methyl groups (at positions 3 and 5) are chemically equivalent, and their protons would typically appear as a sharp singlet. The two aromatic protons (at positions 2 and 6) are also equivalent and would present as another singlet. The integration of these signals would confirm the ratio of methyl to aromatic protons (6:2).

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the chloroformate group, the aromatic carbons (including those bonded to the oxygen, chlorine, and methyl groups), and the methyl carbons. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield.

Based on the analysis of its precursor, 4-Chloro-3,5-dimethylphenol (B1207549), and general knowledge of chloroformate compounds, the following table presents the predicted chemical shifts.

| Nucleus | Signal Type | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H | Singlet | ~7.0-7.2 | Aromatic Protons (2H, H-2, H-6) |

| Singlet | ~2.3-2.4 | Methyl Protons (6H, 2 x -CH₃) | |

| ¹³C | Carbonyl | ~150-155 | C=O (Chloroformate) |

| Aromatic | ~148-152 | C-O (Aromatic) | |

| Aromatic | ~135-140 | C-CH₃ (Aromatic) | |

| Aromatic | ~125-130 | C-H (Aromatic) | |

| Alkyl | ~20-22 | -CH₃ |

Note: The predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by a very strong and sharp absorption band characteristic of the chloroformate's carbonyl group (C=O). This band is a key diagnostic feature for confirming the successful synthesis of the chloroformate from its corresponding phenol (B47542) and for monitoring its subsequent reactions. Additional characteristic absorptions include C-O stretching, C-Cl stretching, and vibrations associated with the substituted aromatic ring.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Alkyl C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Chloroformate) | 1775-1800 | Very Strong, Sharp |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| C-O Stretch | 1100-1250 | Strong |

| C-Cl Stretch (Aromatic) | 1000-1100 | Medium |

| C-Cl Stretch (Acyl Chloride) | 650-850 | Medium to Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is invaluable for determining the molecular weight and confirming the elemental composition of this compound.

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak ([M]⁺) for this compound (C₉H₈Cl₂O₂) would be expected at an m/z corresponding to its molecular weight (approximately 218 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This technique can distinguish this compound from other compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern is crucial for structural confirmation. Key fragmentation pathways for this compound would likely involve the loss of a chlorine radical (•Cl) from the chloroformate group, the loss of the entire chloroformyl group (•COCl), or cleavage of the aryl-oxygen bond.

| Fragment Ion | Proposed Structure | Significance |

|---|---|---|

| [M]⁺ | [C₉H₈Cl₂O₂]⁺ | Molecular Ion (shows isotopic pattern for 2 Cl atoms) |

| [M - Cl]⁺ | [C₉H₈ClO₂]⁺ | Loss of a chlorine radical from the chloroformate moiety |

| [M - COCl]⁺ | [C₈H₈ClO]⁺ | Loss of the chloroformyl radical, forming a phenoxy radical cation |

| [C₈H₈ClO]⁺ | [4-chloro-3,5-dimethylphenoxide]⁺ | Ion corresponding to the parent phenol structure |

Chromatographic Methods for Purity Assessment and Reaction Progress Analysis

Chromatographic techniques are employed to separate the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of a reaction by quantifying reactants, intermediates, and products over time.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. HPLC can effectively separate the chloroformate from its precursor phenol and other potential impurities. sielc.com The use of a diode-array detector (DAD) or UV detector allows for quantification based on the compound's UV absorbance.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While chloroformates can be thermally labile, GC can be used with careful method development. asianpubs.org The analysis is typically performed using a capillary column with a nonpolar stationary phase (such as a DB-5). The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS is particularly useful as it combines the separation power of GC with the identification capabilities of mass spectrometry, providing mass spectra for each separated component. This allows for the definitive identification of impurities and reaction byproducts. asianpubs.orgnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed to assess the purity of this compound and to monitor the progress of reactions in which it is a reactant or product. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

In a research context, the TLC analysis of this compound would involve spotting a solution of the compound onto a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase, a solvent or a mixture of solvents. As the mobile phase ascends the plate via capillary action, it carries the compound with it. The distance the compound travels depends on its polarity relative to that of the stationary and mobile phases.

While specific experimental data for the TLC of this compound is not widely published, a plausible system can be extrapolated from the analysis of its precursor, 4-chloro-3,5-dimethylphenol. For the analysis of 4-chloro-3,5-dimethylphenol, a silica gel GF254 plate is utilized as the stationary phase, with a mobile phase composed of 40% benzene (B151609) in trichloromethane. Given the structural similarity, this system would likely provide a good starting point for the analysis of the chloroformate, with adjustments to the solvent polarity to achieve optimal separation.

The position of the compound on the developed TLC plate is quantified by its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot with a characteristic Rƒ value under a specific set of TLC conditions. The visualization of the spot can be achieved under UV light if the compound is UV-active, or by using a chemical staining agent.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel GF254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 9:1 v/v) or similar non-polar to moderately polar solvent system |

| Visualization | UV light (254 nm) and/or staining with potassium permanganate (B83412) solution |

| Expected Rƒ Value | Dependent on the exact mobile phase composition; expected to be a single spot for a pure sample. |

Elemental Analysis for Stoichiometry and Purity Confirmation

Elemental analysis is a destructive analytical technique that provides the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a sample. For halogenated compounds like this compound, the analysis can be extended to include chlorine. The experimentally determined elemental composition is then compared with the theoretical values calculated from the compound's molecular formula to confirm its stoichiometry and assess its purity.

The molecular formula of this compound is C₉H₈Cl₂O₂. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), chlorine (35.45 g/mol ), and oxygen (16.00 g/mol ), the molecular weight of the compound is calculated to be 219.06 g/mol .

From this, the theoretical elemental composition can be determined:

Carbon (C): (9 * 12.011) / 219.06 * 100% = 49.35%

Hydrogen (H): (8 * 1.008) / 219.06 * 100% = 3.68%

Chlorine (Cl): (2 * 35.453) / 219.06 * 100% = 32.37%

Oxygen (O): (2 * 15.999) / 219.06 * 100% = 14.60%

In a research setting, a sample of the synthesized this compound would be sent for elemental analysis. The results from the analysis ("Found %") are then compared to the theoretical values ("Calculated %"). A close agreement between the found and calculated percentages, typically within ±0.4%, provides strong evidence for the compound's identity and high purity.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 49.35 | Experimentally Determined |

| Hydrogen (H) | 3.68 | Experimentally Determined |

| Chlorine (Cl) | 32.37 | Experimentally Determined |

| Oxygen (O) | 14.60 | Typically determined by difference |

Compound Index

| Compound Name |

|---|

| This compound |

| 4-chloro-3,5-dimethylphenol |

Q & A

Basic Research Questions

Q. What is the optimal laboratory synthesis protocol for 4-chloro-3,5-dimethylphenyl chloroformate, and how can reaction conditions be controlled to maximize yield?

- Methodology : The compound is synthesized via reaction of 4-chloro-3,5-dimethylphenol with phosgene (COCl₂) under alkaline conditions (e.g., pyridine or triethylamine as a base). Temperature control (0–25°C) is critical to avoid decomposition. Industrial methods use continuous flow reactors for efficiency, but lab-scale synthesis may involve dropwise addition of phosgene to the phenol in anhydrous dichloromethane .

- Key Parameters :

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Base | Pyridine/Triethylamine |

| Temperature | 0–25°C |

| Yield Optimization | Slow phosgene addition, inert atmosphere |

Q. What safety protocols are essential when handling this compound?

- Guidelines : While direct toxicity data for this compound are limited, analogous chloroformates (e.g., methyl chloroformate) exhibit acute toxicity (1-hour LC₅₀: 88–103 ppm in rats). Use fume hoods, nitrile gloves, and gas-tight goggles. Emergency protocols should include neutralization with sodium bicarbonate and immediate rinsing for spills .

Q. What are the primary reaction mechanisms involving this chloroformate in organic synthesis?

- Mechanistic Insight : The compound acts as an electrophilic reagent, facilitating nucleophilic acyl substitution. For example, it reacts with amines to form carbamates or with alcohols to generate carbonates. The chloro and methyl substituents enhance electrophilicity at the carbonyl carbon while sterically shielding the aromatic ring, influencing regioselectivity .

Advanced Research Questions

Q. How can advanced analytical techniques (e.g., NMR, HPLC-MS) characterize this compound and its derivatives?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and carbonyl carbon (δ ~150 ppm).

- GC-MS : Monitor molecular ion peaks at m/z 223 (C₉H₈Cl₂O₂⁺) and fragmentation patterns.

- Derivatization : Use 9-fluorenylmethyl chloroformate (FMOC) analogs for UV/fluorescence detection in HPLC (λ = 254/315 nm) .

Q. How do electronic effects of substituents (Cl, CH₃) influence the compound’s reactivity and stability?

- Hammett Analysis : The chloro group (σₚ = 0.23) is electron-withdrawing, increasing electrophilicity, while methyl groups (σₘ = -0.06) donate electrons, stabilizing intermediates. Computational studies (DFT) can model charge distribution and predict reaction sites. Experimental pKa of the precursor phenol (9.71) aligns with Hammett predictions, validating substituent effects .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation?

- Systematic Approach :

Design of Experiments (DoE) : Vary temperature, solvent, and stoichiometry.

Byproduct Identification : Use LC-MS to detect hydrolysis products (e.g., 4-chloro-3,5-dimethylphenol).

Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at 1770 cm⁻¹) .

Q. Can computational models predict the compound’s behavior in novel reaction environments?

- Computational Tools :

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., THF).

- DFT Calculations : Optimize transition states for nucleophilic attack (e.g., with Gaussian09).

- QSPR Models : Corrogate substituent effects with reaction rates using Hammett parameters .

Key Research Gaps

- Toxicity Profiling : No AEGL data exist for this compound; extrapolate from phenyl chloroformate studies .

- Biological Applications : Explore its potential in prodrug synthesis or protein modification, leveraging its reactivity with amines/thiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.